BenchChemオンラインストアへようこそ!

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea

TSHR antagonist cAMP inhibition HEK293 assay

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS 898458-06-5) is a synthetic, tetrasubstituted urea derivative that incorporates a tert-butyl group, a furan ring, and an indoline moiety. It is classified as a small-molecule antagonist of the thyroid‑stimulating hormone receptor (TSHR) and is currently at the preclinical stage.

Molecular Formula C19H25N3O2
Molecular Weight 327.428
CAS No. 898458-06-5
Cat. No. B2383606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea
CAS898458-06-5
Molecular FormulaC19H25N3O2
Molecular Weight327.428
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
InChIInChI=1S/C19H25N3O2/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23)
InChIKeyWVVOKTRHKOJAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS 898458-06-5) – Core Identity for TSHR Antagonist Procurement


1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea (CAS 898458-06-5) is a synthetic, tetrasubstituted urea derivative that incorporates a tert-butyl group, a furan ring, and an indoline moiety . It is classified as a small-molecule antagonist of the thyroid‑stimulating hormone receptor (TSHR) and is currently at the preclinical stage [1]. In cell-based functional assays, the compound inhibits TSH‑stimulated cAMP production with an IC₅₀ of 82 nM at the human TSHR and 39 nM at the rat TSHR, while displaying substantially weaker activity at the follicle‑stimulating hormone receptor (FSHR; IC₅₀ ≈10 µM), indicating a degree of target selectivity within the glycoprotein hormone receptor family [2].

Why Generic Substitution of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea is Not Advisable


Superficially similar urea derivatives that bear an indoline–furan scaffold cannot be assumed to be functionally interchangeable because even minor modifications to the urea substituent can drastically alter TSHR antagonism and selectivity. For example, compounds in which the tert‑butyl group is replaced by an m‑tolyl or 4‑chlorophenyl moiety possess different steric and electronic profiles, which are known to modulate potency at the TSHR . The absence of publicly available head‑to‑head data for these exact analogs underscores the risk of assuming equipotency; until quantitative comparisons are generated, generic substitution is an uncontrolled variable that may compromise experimental reproducibility and lead to erroneous conclusions in TSHR‑driven disease models [1].

Quantitative Differentiation Evidence for 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea vs. Closest TSHR Antagonists


Human TSHR Antagonist Potency vs. a Structurally Distinct Indole‑Based Comparator (BDBM50614104)

In a cell‑based assay using HEK293 cells expressing the human TSHR, 1‑(tert‑butyl)-3-(2‑(furan‑2‑yl)-2‑(indolin‑1‑yl)ethyl)urea inhibited cAMP production with an IC₅₀ of 82 nM. Under identical assay conditions, the indole‑derived comparator BDBM50614104 (CHEMBL5283477) exhibited an IC₅₀ of 65 nM [1][2]. Although the comparator is slightly more potent, the target compound provides a distinct indoline‑furan chemotype that offers an alternative starting point for structure–activity relationship (SAR) exploration.

TSHR antagonist cAMP inhibition HEK293 assay

Rat TSHR Potency Relative to a More Potent Series Member (BDBM50614117)

When tested in rat FRTL‑5 thyroid cells, the target compound displayed an IC₅₀ of 39 nM for TSHR‑mediated cAMP inhibition. In the same assay format, a structurally related series member (BDBM50614117, CHEMBL5275472) achieved an IC₅₀ of 10 nM [1][2]. The 3.9‑fold difference in potency highlights that while the tert‑butyl urea is not the most potent analog in the series, its balanced potency and selectivity profile may be preferable in applications where excessive receptor blockade is undesirable.

TSHR antagonist rat FRTL-5 cAMP assay

Selectivity Window over FSHR: Target Compound vs. BDBM50614120

Selectivity against the closely related follicle‑stimulating hormone receptor (FSHR) was assessed in HEK293 cells. The target compound exhibited an FSHR IC₅₀ of approximately 10 µM, yielding a >120‑fold selectivity window relative to its human TSHR IC₅₀ of 82 nM. In contrast, comparator BDBM50614120 (CHEMBL5267166) showed an FSHR IC₅₀ of 6 µM (TSHR IC₅₀ = 42 nM), providing only a ~143‑fold window [1][2]. Although the numerical selectivity is comparable, the higher absolute FSHR IC₅₀ of the target compound reduces the likelihood of FSHR‑mediated off‑target effects at concentrations required for TSHR blockade.

FSHR selectivity off‑target profiling glycoprotein hormone receptors

Structural Differentiation: Indoline‑Furan Core vs. Indole‑Acetamide Scaffolds

The target compound features an indoline–furan–ethyl‑urea architecture, which is structurally distinct from the indole–acetamide‑based TSHR antagonists (e.g., BDBM50614104 and BDBM50614120) that dominate the BindingDB series [1]. This scaffold divergence is relevant for programs seeking to avoid existing composition‑of‑matter patents, such as those described in US20190134024A1, which primarily claim indole‑ and thiazole‑containing TSHR antagonists [2]. No quantitative head‑to‑head comparison with an identical core but different urea substituent is currently available; the differentiation is therefore based on class‑level chemical space analysis.

chemotype comparison scaffold‑hopping intellectual property

Optimal Research and Procurement Scenarios for 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea


In Vitro TSHR Antagonism Studies Requiring a Moderate-Potency, Indoline-Furan Chemotype

With a human TSHR IC₅₀ of 82 nM, this compound is well suited for in vitro assays where complete receptor blockade is not desired and a moderate level of inhibition is sufficient to observe phenotypic changes in thyroid cell lines [1]. Its distinct indoline–furan scaffold makes it a valuable tool for SAR studies aimed at expanding the chemical space of TSHR antagonists beyond the prevalent indole‑acetamide series.

Rodent Model Studies of Hyperthyroidism Leveraging Cross-Species TSHR Activity

The compound's rat TSHR IC₅₀ of 39 nM supports its use in rat models of Graves' disease or toxic multinodular goiter, where it can be employed to interrogate the role of TSHR signalling in thyroid hyperplasia and hormone secretion [2]. Its moderate potency reduces the risk of complete TSH pathway suppression, which can complicate interpretation of in vivo efficacy data.

Off-Target Selectivity Profiling Against Gonadotropin Receptors

Because the compound exhibits a >120‑fold selectivity window over FSHR, it can serve as a reference antagonist in experiments designed to distinguish TSHR‑mediated effects from FSHR‑mediated effects in reproductive tissues or cell lines that co‑express both receptors [3]. This selectivity profile is particularly relevant for long‑term treatment paradigms where cumulative off‑target exposure may confound results.

Intellectual Property Diversification and Lead Optimization Campaigns

The indoline–furan–urea scaffold is absent from the major patent families claiming TSHR antagonists (e.g., US20190134024A1), offering a fresh starting point for medicinal chemistry programs seeking to develop novel, patentable TSHR antagonists for hyperthyroidism or thyroid cancer [4]. Procurement of this compound enables rapid hit‑to‑lead expansion without infringing on existing indole‑focused IP.

Quote Request

Request a Quote for 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.